molecular formula C10H8BrClN2S B2983036 4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351644-42-2

4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B2983036
CAS No.: 1351644-42-2
M. Wt: 303.6
InChI Key: OQIOZGZXGNYRAC-UHFFFAOYSA-N
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Description

4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which contribute to their diverse chemical and biological properties

Scientific Research Applications

4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or antiviral activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

Target of Action

Similar compounds such as imidazole and thiazole derivatives have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . Similarly, thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, and antifungal drugs .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with various biochemical pathways . For instance, imidazole derivatives have shown to interact with pathways related to inflammation, tumor growth, and diabetes . Similarly, thiazole derivatives have been reported to interact with pathways related to microbial growth, viral replication, and fungal growth .

Pharmacokinetics

It’s worth noting that similar compounds such as imidazole and thiazole derivatives are generally highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Similar compounds have been reported to have a variety of effects, such as anti-inflammatory, antitumor, and antidiabetic activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Chlorination: The chlorination of the benzothiazole ring can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in the presence of a base such as triethylamine or pyridine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar core structure but lacking the prop-2-yn-1-yl and chlorine substituents.

    2-aminobenzothiazole: A derivative with an amino group at the 2-position instead of the imine group.

    4-chlorobenzothiazole: A derivative with a chlorine atom at the 4-position but lacking the prop-2-yn-1-yl group.

Uniqueness

4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is unique due to the presence of both the prop-2-yn-1-yl group and the chlorine atom, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h1,3-5,12H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIOZGZXGNYRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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